1,3-Di-tert-butylbenzimidazolium chloride

Catalog No.
S1913701
CAS No.
946607-10-9
M.F
C15H23ClN2
M. Wt
266.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-tert-butylbenzimidazolium chloride

CAS Number

946607-10-9

Product Name

1,3-Di-tert-butylbenzimidazolium chloride

IUPAC Name

1,3-ditert-butylbenzimidazol-3-ium;chloride

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

InChI

InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1

InChI Key

CMQDFXSMZLANNA-UHFFFAOYSA-M

SMILES

CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-]

Canonical SMILES

CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-]

Catalysis

DTBImCl has been explored as a catalyst or catalyst precursor for various organic reactions. For instance, research has shown its potential in Diels-Alder reactions, a fundamental carbon-carbon bond forming reaction [PubChem , National Institutes of Health (.gov)]. Studies suggest DTBImCl can promote these reactions efficiently and under mild conditions [].

Another area of exploration is metathesis reactions, involving the exchange of subunits between molecules. DTBImCl-based catalysts have exhibited promising activity in olefin metathesis, a type of metathesis reaction involving alkenes (compounds containing carbon-carbon double bonds) [].

Material Science

DTBImCl's thermal stability and ability to dissolve various materials make it valuable in material science research. For example, DTBImCl can be used in the preparation of novel ionic liquids with tailored properties for applications like electrolytes in batteries and fuel cells []. Additionally, DTBImCl can serve as a solvent for the synthesis and processing of polymers and other functional materials [].

1,3-Di-tert-butylbenzimidazolium chloride is a quaternary ammonium compound with the molecular formula C15H23ClN2C_{15}H_{23}ClN_{2} and a molecular weight of 266.81 g/mol. This compound is characterized by the presence of two tert-butyl groups at the 1 and 3 positions of the benzimidazole ring, making it a derivative of benzimidazole. The compound typically appears as a crystalline powder that ranges in color from tan to white, with a melting point of approximately 204°C .

The compound is categorized under the United Nations GHS hazard classification as an irritant, with specific warnings regarding eye irritation and harmful effects if ingested . Its purity usually exceeds 95%, making it suitable for various research applications .

, including iridium-catalyzed ketone hydrosilylation. The reaction mechanism typically involves the formation of an N-heterocyclic carbene, which can stabilize metal centers and enhance catalytic activity.

Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion, allowing it to act as a source of carbene in synthetic organic chemistry .

Synthesis of 1,3-Di-tert-butylbenzimidazolium chloride typically involves:

  • Formation of Benzimidazole: The initial step may include the condensation of o-phenylenediamine with an appropriate carbonyl compound to form benzimidazole.
  • Alkylation: The benzimidazole derivative is then alkylated using tert-butyl bromide or another suitable alkylating agent to introduce the tert-butyl groups at the 1 and 3 positions.
  • Quaternization: Finally, quaternization with hydrochloric acid or another chloride source yields 1,3-Di-tert-butylbenzimidazolium chloride .

1,3-Di-tert-butylbenzimidazolium chloride finds applications in various fields:

  • Catalysis: It serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
  • Organic Synthesis: Used as a precursor for synthesizing other complex organic molecules.
  • Material Science: Investigated for potential use in developing new materials due to its unique structural properties.

Interaction studies involving 1,3-Di-tert-butylbenzimidazolium chloride focus on its behavior as a ligand in coordination chemistry. Research has shown that it can stabilize metal ions and influence their reactivity in catalysis. Further studies are needed to explore its interactions with biomolecules and other substrates to assess its potential biological roles.

Several compounds share structural similarities with 1,3-Di-tert-butylbenzimidazolium chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
BenzimidazoleC7_7H6_6N2_2Basic structure without alkyl groups
1-Methylbenzimidazolium ChlorideC9_9H10_10ClN2_2Contains a methyl group instead of tert-butyl
1-Ethylbenzimidazolium ChlorideC10_10H12_12ClN2_2Contains an ethyl group
1,3-Diethylbenzimidazolium ChlorideC11_11H14_14ClN2_2Two ethyl groups instead of tert-butyl

The presence of two tert-butyl groups in 1,3-Di-tert-butylbenzimidazolium chloride enhances its steric bulk and solubility compared to other benzimidazolium derivatives. This unique structural feature contributes to its effectiveness as a ligand in catalytic processes and may also influence its biological activity.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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